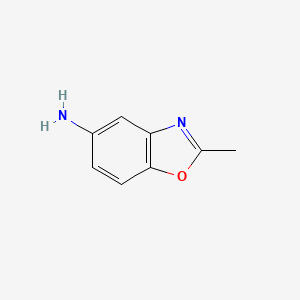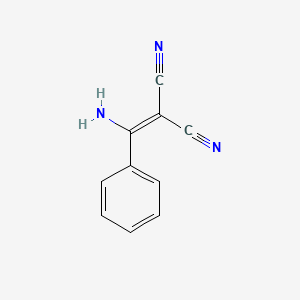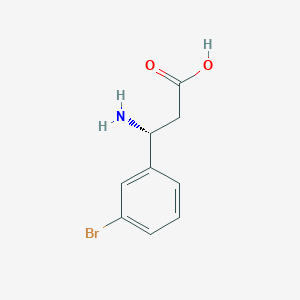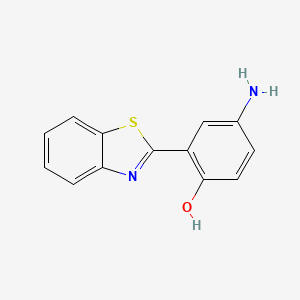
1H-benzimidazole-2-carbonitrile
Overview
Description
1H-Benzimidazole-2-carbonitrile is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring, which is a fusion of benzene and imidazole rings, with a nitrile group (-CN) attached to the second carbon of the imidazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
1H-Benzimidazole-2-carbonitrile is a derivative of benzimidazole, a class of compounds known for their diverse biological activities . The primary targets of benzimidazole derivatives are often associated with cancer cells, where they exhibit anticancer activity . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often leading to the inhibition of cell proliferation . The specific interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Benzimidazole derivatives have been associated with various mechanisms of action in cancer therapy . These mechanisms often involve the disruption of cell proliferation and growth, leading to the death of cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their bioavailability
Result of Action
Benzimidazole derivatives are generally known for their anticancer activities . They often result in the inhibition of cell proliferation and growth, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
1H-benzimidazole-2-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and modulate the protein’s activity.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce cytotoxicity in cancer cells, particularly breast cancer cells, by disrupting microtubule dynamics . This disruption leads to cell cycle arrest, apoptosis, and autophagy, ultimately resulting in cell death. Additionally, the compound influences cell signaling pathways and gene expression, further contributing to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine binding site on microtubules, preventing their polymerization and leading to mitotic arrest . This binding interaction is crucial for its anticancer activity, as it selectively targets rapidly dividing cancer cells. Furthermore, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained cytotoxic effects, highlighting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological activity. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it exerts its cytotoxic effects by disrupting mitochondrial function and inducing apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbonitrile can be synthesized through various methods. One common approach involves the condensation of 1,2-phenylenediamine with cyanogen bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. Another method involves the cyclization of o-phenylenediamine with formamide followed by dehydration and subsequent reaction with cyanogen bromide.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts such as nanocrystalline magnesium oxide can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 1H-benzimidazole-2-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation yields benzimidazole-2-carboxylic acid.
- Reduction yields 1H-benzimidazole-2-amine.
- Substitution reactions yield various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents in treating various diseases.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the nitrile group.
1H-Benzimidazole-2-carboxylic acid: An oxidized form of 1H-benzimidazole-2-carbonitrile.
1H-Benzimidazole-2-amine: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .
Properties
IUPAC Name |
1H-benzimidazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKMJKMSTPFHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357114 | |
| Record name | 1H-benzimidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6868-37-7 | |
| Record name | 1H-benzimidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-benzimidazole-2-carbonitrile behave as a reactant with arylidenemalononitriles?
A1: this compound (1) acts as a nitrogen nucleophile when reacting with arylidenemalononitriles (2) in a Michael addition reaction. This reaction leads to the formation of various products, including the main product: 1-amino-3-aryl pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile (3). [] Interestingly, the reaction also yields 2-aryl-benzimidazole (4) and 1H-benzimidazole-2-acetonitrile,α-(arylmethylene) (5) as byproducts. [] This highlights the diverse reactivity of this compound and its potential in constructing complex heterocyclic systems.
Q2: What are the synthetic applications of the reaction products derived from this compound?
A2: The 1-amino-3-aryl pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile (3) product, obtained from the reaction of this compound with arylidenemalononitriles, can be further functionalized. For instance, reacting compound (3) with formamide leads to the formation of 4-amino-5-aryl pyrimido[5′,4′: 5,6]pyrido[1,2-a]benzimidazole (6). [] This example demonstrates the potential of using this compound as a building block for synthesizing a variety of fused heterocyclic compounds with potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
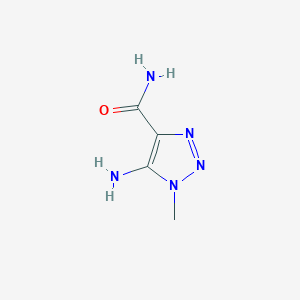


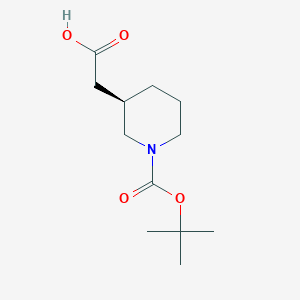
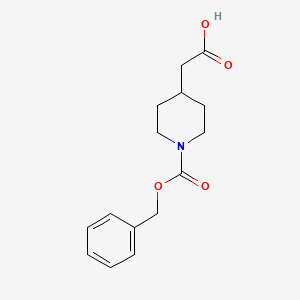
![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)

